molecular formula C10H19NO2 B13272834 4-(2-Methylpropyl)piperidine-2-carboxylic acid

4-(2-Methylpropyl)piperidine-2-carboxylic acid

Cat. No.: B13272834
M. Wt: 185.26 g/mol
InChI Key: UXSHJWCSFIKOKQ-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)piperidine-2-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a carboxylic acid group at the second position and a 2-methylpropyl group at the fourth position of the piperidine ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)piperidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde . This method allows for the formation of the piperidine ring with the desired substituents in a controlled manner.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The piperidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium (Pd) or nickel (Ni) and can be carried out under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(2-Methylpropyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpropyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(2-methylpropyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

UXSHJWCSFIKOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCNC(C1)C(=O)O

Origin of Product

United States

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